molecular formula C16H20N4OS B12773519 4(1H)-Pyrimidinone, 2,3-dihydro-5-((4-(2-methylphenyl)-1-piperazinyl)methyl)-2-thioxo- CAS No. 89665-75-8

4(1H)-Pyrimidinone, 2,3-dihydro-5-((4-(2-methylphenyl)-1-piperazinyl)methyl)-2-thioxo-

Katalognummer: B12773519
CAS-Nummer: 89665-75-8
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: RNSMMMWZHYTELS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4(1H)-Pyrimidinone, 2,3-dihydro-5-((4-(2-methylphenyl)-1-piperazinyl)methyl)-2-thioxo- is a heterocyclic compound that contains a pyrimidinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-((4-(2-methylphenyl)-1-piperazinyl)methyl)-2-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4(1H)-Pyrimidinone, 2,3-dihydro-5-((4-(2-methylphenyl)-1-piperazinyl)methyl)-2-thioxo- undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4(1H)-Pyrimidinone, 2,3-dihydro-5-((4-(2-methylphenyl)-1-piperazinyl)methyl)-2-thioxo- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-5-((4-(2-methylphenyl)-1-piperazinyl)methyl)-2-thioxo- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4(1H)-Pyrimidinone, 2,3-dihydro-5-((4-(2-methylphenyl)-1-piperazinyl)methyl)-2-thioxo- is unique due to its specific structural features that confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

89665-75-8

Molekularformel

C16H20N4OS

Molekulargewicht

316.4 g/mol

IUPAC-Name

5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C16H20N4OS/c1-12-4-2-3-5-14(12)20-8-6-19(7-9-20)11-13-10-17-16(22)18-15(13)21/h2-5,10H,6-9,11H2,1H3,(H2,17,18,21,22)

InChI-Schlüssel

RNSMMMWZHYTELS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CNC(=S)NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.